molecular formula C16H21FN2O2 B6934834 N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide

N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B6934834
M. Wt: 292.35 g/mol
InChI Key: RQGSTTMOUBHSBR-UHFFFAOYSA-N
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Description

N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Properties

IUPAC Name

N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-3-1-2-13(10-14)15-11-19(8-9-21-15)16(20)18-7-6-12-4-5-12/h1-3,10,12,15H,4-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSTTMOUBHSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=O)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Cyclopropylethyl Group: The cyclopropylethyl group can be attached through an alkylation reaction using a cyclopropyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide would depend on its specific molecular targets and pathways. Generally, morpholine derivatives can interact with various biological targets, including enzymes, receptors, and ion channels, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropylethyl)-2-(3-chlorophenyl)morpholine-4-carboxamide
  • N-(2-cyclopropylethyl)-2-(3-bromophenyl)morpholine-4-carboxamide
  • N-(2-cyclopropylethyl)-2-(3-methylphenyl)morpholine-4-carboxamide

Uniqueness

N-(2-cyclopropylethyl)-2-(3-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.

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